N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide: is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a phenoxyacetamide moiety, and a chlorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities, including antimicrobial, antifungal, and antiviral effects .
Mode of Action
It’s known that compounds with a 1,3,4-thiadiazole moiety often interact with their targets through various mechanisms, including inhibition of key enzymes or interaction with specific receptors .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, often leading to the inhibition of the growth of certain cells or organisms .
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antiviral effects .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring:
Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.
Acylation: The final step involves the acylation of the thioether intermediate with 2-phenoxyacetyl chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the phenoxyacetamide moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Comparison with Similar Compounds
- **N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide shares structural similarities with other imidazole derivatives, such as ketoconazole and miconazole, which are known for their antifungal properties.
Thioether-containing compounds: Similar to thioethers like thioanisole, which also feature sulfur atoms bonded to aromatic rings.
Uniqueness:
- The combination of an imidazole ring, a chlorophenyl group, and a phenoxyacetamide moiety in a single molecule is unique, providing a distinct set of chemical and biological properties that differentiate it from other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-8-6-14(7-9-15)17-12-22-19(23-17)26-11-10-21-18(24)13-25-16-4-2-1-3-5-16/h1-9,12H,10-11,13H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHHANUCUXMTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.